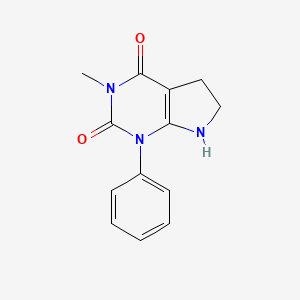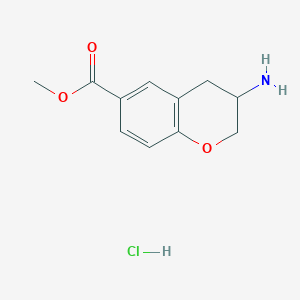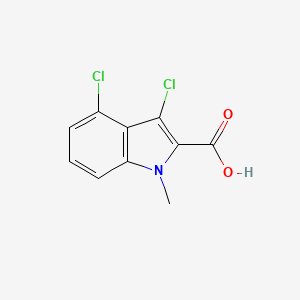
5-Bromo-8-fluoro-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-fluoro-6-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-6-methylquinoline can be achieved through various methods. One common approach involves the bromination and fluorination of 6-methylquinoline. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions. The reaction may proceed through electrophilic aromatic substitution, where the bromine and fluorine atoms are introduced into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-fluoro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Cross-Coupling Products: Biaryl quinolines.
Applications De Recherche Scientifique
5-Bromo-8-fluoro-6-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and bromine atoms can enhance its binding affinity and specificity for these targets. The pathways involved may include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-8-fluoroquinoline
- 6-Methylquinoline
- 8-Fluoro-6-methylquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Bromo-8-fluoro-6-methylquinoline is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H7BrFN |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
5-bromo-8-fluoro-6-methylquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,1H3 |
Clé InChI |
PYVDXLKXDIWVLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1Br)C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)

![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)

![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)




![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)
